molecular formula C7H12O3 B8662486 3-Methyl-5-oxohexanoic acid

3-Methyl-5-oxohexanoic acid

Cat. No. B8662486
M. Wt: 144.17 g/mol
InChI Key: AWFAJMHWCSGTSU-UHFFFAOYSA-N
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Patent
US08507559B2

Procedure details

A solution of 3-methyl-5-oxohexanoic acid (2.1 g) in benzene (26 mL) was treated at rt with thionyl chloride (1.26 mL). The mixture was heated to 85° C. where it stirred for 2 days. At the conclusion of this period, the mixture was cooled to rt and concentrated under vacuum to provide 4,6-dimethyl-3,4-dihydropyran-2-one as a dark brown oil, which was used directly in Step 4 without purification. Mass spectrum m/z 127.37 (M+H+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][C:8](=[O:10])[CH3:9])[CH2:3][C:4]([OH:6])=O.S(Cl)(Cl)=O>C1C=CC=CC=1>[CH3:1][CH:2]1[CH:7]=[C:8]([CH3:9])[O:10][C:4](=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(CC(=O)O)CC(C)=O
Name
Quantity
1.26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
26 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At the conclusion of this period, the mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1CC(OC(=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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